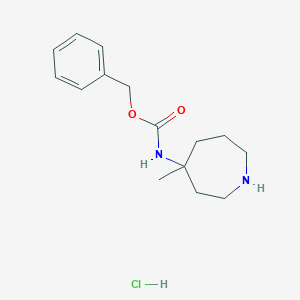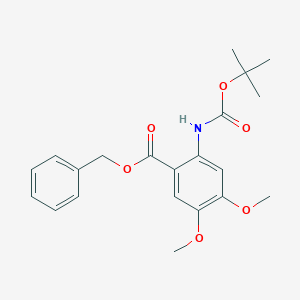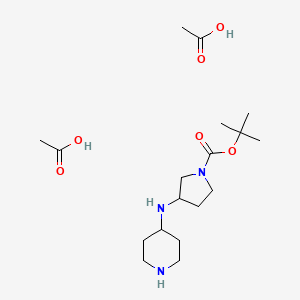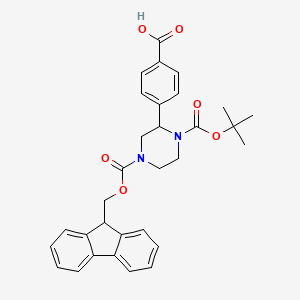
Benzyl (4-methylazepan-4-yl)carbamate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-methylazepan-4-yl)carbamate HCl, commonly known as BZC, is a synthetic drug that has been used in scientific research for decades. BZC is a type of carbamate, a group of compounds that are formed from the reaction of an amine and a carboxylic acid. BZC has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects are well understood.
科学的研究の応用
BZC has a wide range of applications in scientific research. It has been used in studies of cell metabolism, drug metabolism, and signal transduction. BZC has also been used in studies of enzyme inhibition, enzyme activation, and enzyme regulation. BZC has been used to study the effects of various drugs on the human body, as well as the effects of various environmental factors on the human body. BZC has also been used to study the effects of various drugs on the brain and central nervous system.
作用機序
The mechanism of action of BZC is not fully understood. It is believed that BZC acts as an inhibitor of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. BZC is thought to bind to the active site of these enzymes, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BZC are not fully understood. BZC has been shown to have an inhibitory effect on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine and butyrylcholine in the body. This can lead to an increase in muscle contraction and an increase in the secretion of certain hormones, such as epinephrine and norepinephrine. BZC has also been shown to have an effect on the release of dopamine and serotonin, which can lead to an increase in alertness and mood.
実験室実験の利点と制限
BZC has several advantages as a research tool in laboratory experiments. It is relatively inexpensive to produce, and its effects can be easily measured. BZC is also relatively stable, making it easy to store and transport. However, BZC does have some limitations. It has a short half-life, meaning that its effects will not last for a long period of time. In addition, BZC can be toxic at high doses, and should be used with caution in laboratory experiments.
将来の方向性
There are several potential future directions for BZC research. One potential direction is to investigate the effects of BZC on other enzymes in the body, such as phosphodiesterase and monoamine oxidase. Additionally, further research could be conducted to explore the potential therapeutic uses of BZC, such as its effects on depression, anxiety, and other mental health disorders. Finally, further research could be conducted to investigate the long-term effects of BZC on the body, as well as its potential toxicity at high doses.
合成法
BZC is synthesized through a process known as carbamate synthesis. This process involves the reaction of an amine and a carboxylic acid to form a carbamate ester. In the case of BZC, the amine is 4-methylazepan-4-yl and the carboxylic acid is HCl. The reaction is carried out in an aqueous medium, and the resulting product is a white crystalline solid.
特性
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSYPKZEQJNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)


![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

